Pca 4248

Descripción general

Descripción

Métodos De Preparación

La síntesis de PCA 4248 implica la reacción de 2-(feniltio)etilamina con ácido 5-metoxicarbonil-2,4,6-trimetil-1,4-dihidropiridina-3-carboxílico en condiciones específicas . La reacción normalmente requiere un disolvente como el dimetilsulfóxido y un catalizador para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, incluido el control de la temperatura, el tiempo de reacción y los pasos de purificación como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

PCA 4248 sufre diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados aminicos correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución en el grupo feniltio, lo que lleva a la formación de diversos derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

PCA 4248 se ha estudiado ampliamente por sus aplicaciones de investigación científica, particularmente en los campos de:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los antagonistas del receptor del factor activador de plaquetas.

Mecanismo De Acción

PCA 4248 ejerce sus efectos antagonizando el receptor del factor activador de plaquetas. Este receptor es un receptor acoplado a proteína G que media diversas respuestas biológicas, incluida la agregación plaquetaria, la inflamación y la respuesta inmunitaria . Al bloquear el receptor, this compound inhibe las vías de señalización descendentes activadas por el factor activador de plaquetas, reduciendo así sus efectos biológicos .

Comparación Con Compuestos Similares

PCA 4248 es único entre los antagonistas del receptor del factor activador de plaquetas debido a su estructura química específica y su alta afinidad por el receptor. Compuestos similares incluyen:

CV-3988: Otro antagonista del receptor del factor activador de plaquetas con una estructura química diferente.

Dioxolano: Un compuesto con propiedades antagonistas similares pero perfiles farmacocinéticos diferentes.

SC-236: Un compuesto estructuralmente relacionado con actividades biológicas comparables. La singularidad de this compound reside en su afinidad de unión específica y selectividad por el receptor del factor activador de plaquetas, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas.

Actividad Biológica

PCA 4248, a specific antagonist of the platelet-activating factor (PAF) receptor, has garnered attention due to its potent biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies that highlight its therapeutic potential.

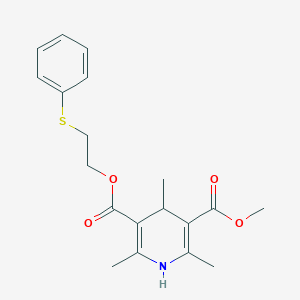

- Chemical Name : 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester

- CAS Number : 123875-01-4

- Purity : ≥95%

This compound functions primarily as a PAF receptor antagonist, exhibiting a higher potency than the ginkolide BN-52021. It inhibits rabbit platelet aggregation with an IC50 value of approximately 1.05 μM and does not significantly affect calcium channels12. This specificity allows it to modulate various physiological responses mediated by PAF without interfering with other signaling pathways.

In Vitro Studies

This compound has demonstrated significant effects in vitro, particularly in inhibiting PAF-induced cellular responses:

- Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by PAF, showcasing its potential for managing thrombotic conditions.

- Inflammatory Responses : In studies involving keratinocytes exposed to UV radiation, this compound blocked the upregulation of COX-2 and IL-10 expression, indicating its role in modulating inflammatory pathways3.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile:

- Systemic Hypotension : this compound antagonizes PAF-induced systemic hypotension in rat models, demonstrating its potential utility in conditions characterized by low blood pressure12.

- Protein-Plasma Extravasation : The compound also inhibits protein-plasma extravasation, suggesting a protective effect against vascular permeability associated with inflammatory responses1.

Study on Immune Suppression

A pivotal study investigated this compound's role in UV-induced immune suppression. Mice treated with this compound prior to UV exposure exhibited significantly reduced immune suppression compared to untreated controls. The results indicated that this compound effectively restored immune function in UV-exposed mice, underscoring its therapeutic potential in dermatological applications3.

Edema Model

Research involving non-sensitized mice demonstrated that this compound displayed anti-PAF activity that was diminished following antigen booster injections. This study highlighted the compound's efficacy in managing edema related to allergic reactions and inflammatory conditions4.

Summary of Findings

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 1.05 μM | Antagonizes PAF-induced hypotension |

| Inflammatory Response | Inhibits COX-2 and IL-10 expression | Reduces protein-plasma extravasation |

| Immune Function | Blocks UV-induced immune suppression | Restores immune response post UV exposure |

| Edema Management | Anti-PAF activity observed | Reduced edema in antigen-challenged models |

Propiedades

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PTeMC suitable for drug delivery applications?

A1: PTeMC exhibits several properties that make it attractive for drug delivery:

- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].

- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].

- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.

Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?

A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:

- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].

- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.